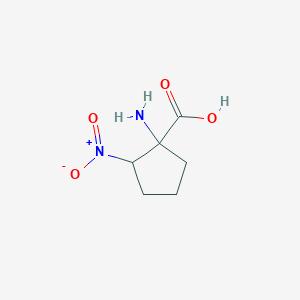
1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an imidazo[4,5-c]pyridine core, which is fused with a pyrazine ring, and a methyl group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with pyrazine-2-carboxylic acid, followed by cyclization and methylation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace specific substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new agrochemicals, pharmaceuticals, and materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(2-pyrazinyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one can be compared with other similar compounds, such as:
1-Methyl-3-(2-pyridyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one: This compound has a pyridine ring instead of a pyrazine ring, which may result in different chemical and biological properties.
1-Methyl-3-(2-thiazolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one: The presence of a thiazole ring can impart different reactivity and biological activities.
1-Methyl-3-(2-pyrazolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential for diverse applications in scientific research.
Eigenschaften
| 89660-35-5 | |
Molekularformel |
C11H9N5O |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
3-methyl-1-pyrazin-2-ylimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C11H9N5O/c1-15-9-6-12-3-2-8(9)16(11(15)17)10-7-13-4-5-14-10/h2-7H,1H3 |
InChI-Schlüssel |
ALJYWRMEMCDYIV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CN=C2)N(C1=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





